Cas no 87981-03-1 (2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate)
87981-03-1 structure
Product Name:2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate
CAS-Nr.:87981-03-1
MF:C16H20N2O6
MW:336.339804649353
CID:709117
PubChem ID:5091657
Update Time:2025-04-19
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrrole-1-octanoicacid, 2,5-dihydro-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
- N-SUCCINIMIDYL 8-MALEIMIDOCAPRYLATE
- 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate
- n-(8-maleimidocapryloxy)succinimide
- EN300-18557489
- SCHEMBL946090
- AKOS025149413
- 87981-03-1
- Z3244403751
-
- Inchi: 1S/C16H20N2O6/c19-12-7-8-13(20)17(12)11-5-3-1-2-4-6-16(23)24-18-14(21)9-10-15(18)22/h7-8H,1-6,9-11H2
- InChI-Schlüssel: AXYCKCSVVUIIMW-UHFFFAOYSA-N
- Lächelt: O(C(CCCCCCCN1C(C=CC1=O)=O)=O)N1C(CCC1=O)=O
Berechnete Eigenschaften
- Genaue Masse: 336.13213636g/mol
- Monoisotopenmasse: 336.13213636g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 10
- Komplexität: 549
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 101Ų
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18557489-0.05g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 0.05g |
$232.0 | 2023-09-18 | |
| Enamine | EN300-18557489-0.1g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 0.1g |
$347.0 | 2023-09-18 | |
| Enamine | EN300-18557489-0.25g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 0.25g |
$494.0 | 2023-09-18 | |
| Enamine | EN300-18557489-0.5g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 0.5g |
$780.0 | 2023-09-18 | |
| Enamine | EN300-18557489-1.0g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 1.0g |
$999.0 | 2023-07-06 | |
| Enamine | EN300-18557489-2.5g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 2.5g |
$1959.0 | 2023-09-18 | |
| Enamine | EN300-18557489-5.0g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 5.0g |
$2900.0 | 2023-07-06 | |
| Enamine | EN300-18557489-10.0g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 10.0g |
$4299.0 | 2023-07-06 | |
| Enamine | EN300-18557489-1g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 1g |
$999.0 | 2023-09-18 | |
| Enamine | EN300-18557489-5g |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate |
87981-03-1 | 95% | 5g |
$2900.0 | 2023-09-18 |
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate Verwandte Literatur
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
87981-03-1 (2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate) Verwandte Produkte
- 103750-03-4(Mal-C2-NHS ester)
- 125559-00-4(N-Succinimidyl 6-4-(Maleimidomethyl)cyclohexylcarboxamido Caproate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge